molecular formula C14H14ClNO3 B3411317 6-chloro-4-(morpholin-4-ylmethyl)-2H-chromen-2-one CAS No. 904007-77-8

6-chloro-4-(morpholin-4-ylmethyl)-2H-chromen-2-one

Cat. No. B3411317
CAS RN: 904007-77-8
M. Wt: 279.72 g/mol
InChI Key: RRJKPVBIDTWHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-(morpholin-4-ylmethyl)-2H-chromen-2-one, also known as CMMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The exact mechanism of action of 6-chloro-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, induces apoptosis, and reduces the production of inflammatory cytokines. In vivo studies have also shown that this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound also exhibits potent cytotoxic effects on cancer cells, making it a promising candidate for further investigation in cancer research. However, one limitation of this compound is its potential toxicity, as studies have shown that high doses of this compound can cause liver damage.

Future Directions

There are several future directions for the investigation of 6-chloro-4-(morpholin-4-ylmethyl)-2H-chromen-2-one. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of the potential synergistic effects of this compound with other compounds. Furthermore, the exploration of the molecular mechanisms underlying the effects of this compound could provide further insights into its potential therapeutic applications.

Scientific Research Applications

6-chloro-4-(morpholin-4-ylmethyl)-2H-chromen-2-one has been investigated for its potential applications in various research fields, including cancer research, neuroprotection, and inflammation. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, induces apoptosis, and inhibits tumor growth. In addition, this compound has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

6-chloro-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-11-1-2-13-12(8-11)10(7-14(17)19-13)9-16-3-5-18-6-4-16/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJKPVBIDTWHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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